molecular formula C21H18S3 B11940556 2,4,6-Triphenyl-1,3,5-trithiane CAS No. 531-05-5

2,4,6-Triphenyl-1,3,5-trithiane

Cat. No.: B11940556
CAS No.: 531-05-5
M. Wt: 366.6 g/mol
InChI Key: HJHSNTOTXYILIV-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C21H18S3. It is characterized by a trithiane ring structure, where three sulfur atoms are alternately bonded with three carbon atoms, each of which is further bonded to a phenyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triphenyl-1,3,5-trithiane can be synthesized through the trimerization of thiobenzophenone. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions. The reaction proceeds as follows:

3Ph2C=SC6H5C(S)3C6H53 \text{Ph}_2\text{C=S} \rightarrow \text{C}_6\text{H}_5\text{C(S)}_3\text{C}_6\text{H}_5 3Ph2​C=S→C6​H5​C(S)3​C6​H5​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triphenyl-1,3,5-trithiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiobenzophenone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Scientific Research Applications

2,4,6-Triphenyl-1,3,5-trithiane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1,3,5-trithiane involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Comparison with Similar Compounds

    2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of sulfur.

    1,3,5-Trithiane: A simpler analog with no phenyl groups.

    2,4,6-Trimethyl-1,3,5-trithiane: Contains methyl groups instead of phenyl groups.

Uniqueness: Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

531-05-5

Molecular Formula

C21H18S3

Molecular Weight

366.6 g/mol

IUPAC Name

2,4,6-triphenyl-1,3,5-trithiane

InChI

InChI=1S/C21H18S3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-21H

InChI Key

HJHSNTOTXYILIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2SC(SC(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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